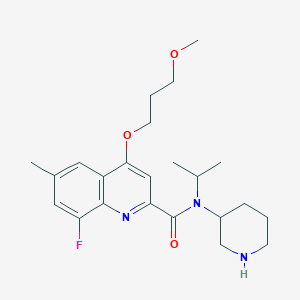
3-(2-Ethylhexoxy)-4-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Ethylhexoxy)-4-methoxybenzaldehyde is an organic compound with the molecular formula C16H24O3 It is a derivative of benzaldehyde, featuring an ethylhexoxy group and a methoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylhexoxy)-4-methoxybenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 2-ethylhexanol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The process involves the formation of an ether bond between the benzaldehyde and the alcohol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Ethylhexoxy)-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and ethylhexoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: 3-(2-Ethylhexoxy)-4-methoxybenzoic acid.
Reduction: 3-(2-Ethylhexoxy)-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Ethylhexoxy)-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(2-Ethylhexoxy)-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The ethylhexoxy and methoxy groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzaldehyde: Lacks the ethylhexoxy group, making it less lipophilic.
2-Ethylhexanol: Lacks the benzaldehyde and methoxy groups, limiting its reactivity.
3-(2-Ethylhexoxy)benzaldehyde: Lacks the methoxy group, affecting its chemical properties.
Uniqueness
3-(2-Ethylhexoxy)-4-methoxybenzaldehyde is unique due to the presence of both the ethylhexoxy and methoxy groups, which confer distinct chemical and physical properties. These groups enhance its solubility in organic solvents and its potential reactivity in various chemical reactions, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H24O3 |
|---|---|
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
3-(2-ethylhexoxy)-4-methoxybenzaldehyde |
InChI |
InChI=1S/C16H24O3/c1-4-6-7-13(5-2)12-19-16-10-14(11-17)8-9-15(16)18-3/h8-11,13H,4-7,12H2,1-3H3 |
Clé InChI |
YDKCPCVYYZZTPJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC1=C(C=CC(=C1)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-bromo-1-methyl-1H-imidazo[4,5-c]quinoline](/img/structure/B13872306.png)

![4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]aniline](/img/structure/B13872314.png)


![3,5-Dichloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13872325.png)



![1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carbonyl chloride](/img/structure/B13872354.png)



